molecular formula C21H19BrN4O B2783419 N-(2-bromo-4-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034286-73-0

N-(2-bromo-4-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Cat. No. B2783419
CAS RN: 2034286-73-0
M. Wt: 423.314
InChI Key: ODGKWLSLHGBWNO-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, commonly known as BCPA, is a synthetic compound that has been widely used in scientific research. BCPA belongs to the class of azetidine-3-carboxamide compounds and has been found to exhibit potent activity against a variety of biological targets.

Mechanism of Action

The mechanism of action of BCPA is not fully understood. However, it has been proposed that BCPA exerts its biological activity by binding to the ATP-binding site of the target protein, thereby inhibiting its activity. BCPA has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
BCPA has been found to exhibit potent activity against various biological targets, including protein kinases, transcription factors, and histone deacetylases. BCPA has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. BCPA has also been found to exhibit anti-inflammatory activity by inhibiting the activity of NF-κB. In addition, BCPA has been found to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

BCPA has several advantages as a tool compound for scientific research. BCPA is a synthetic compound that can be easily synthesized in the laboratory. BCPA exhibits potent activity against various biological targets, making it a versatile tool compound for studying different cellular processes. However, BCPA also has some limitations. BCPA has low solubility in water, which can make it difficult to use in certain experimental settings. In addition, BCPA has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Future Directions

There are several future directions for the study of BCPA. One direction is to further investigate the mechanism of action of BCPA and its interaction with target proteins. Another direction is to study the pharmacokinetic properties of BCPA in vivo and its potential as a therapeutic agent. In addition, BCPA can be used as a tool compound for the development of new drugs that target the same biological pathways as BCPA. Finally, the synthesis of analogs of BCPA can be explored to improve its solubility and potency.

Synthesis Methods

The synthesis of BCPA involves a multi-step process that includes the reaction of 2-bromo-4-methylphenylamine with 6-phenylpyrimidin-4-ylamine to form the intermediate compound. The intermediate compound is then reacted with 1,3-dibromo-2-propanol to form the final product, BCPA. The overall yield of BCPA synthesis is approximately 40%.

Scientific Research Applications

BCPA has been extensively used in scientific research as a tool compound to study various biological targets. BCPA has been found to exhibit potent activity against the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. BCPA has also been shown to inhibit the activity of the transcription factor NF-κB, which plays a crucial role in the immune response and inflammation. In addition, BCPA has been found to inhibit the activity of the histone deacetylase HDAC6, which is involved in the regulation of gene expression and cell motility.

properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O/c1-14-7-8-18(17(22)9-14)25-21(27)16-11-26(12-16)20-10-19(23-13-24-20)15-5-3-2-4-6-15/h2-10,13,16H,11-12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGKWLSLHGBWNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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